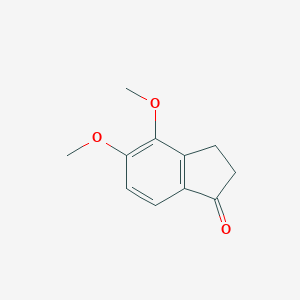

4,5-Dimethoxy-1-indanon

Übersicht

Beschreibung

The compound of interest, 4,5-Dimethoxy-1-indanone, is a chemical structure that is closely related to various dimethoxy-indanone derivatives which have been synthesized and studied for their potential applications in medicinal chemistry. These derivatives have shown promise as antimicrobial agents, acetylcholinesterase inhibitors, and have been evaluated for their cytotoxicity in antitumor studies .

Synthesis Analysis

The synthesis of related 5,6-dimethoxy-1-indanone derivatives typically involves multi-step reactions including Schiff's base formation, cyclization, and Knoevenagel reactions. For instance, the synthesis of novel antimicrobial agents was achieved by reacting 5,6-dimethoxy-1-indanone with 2-cyanoacetohydrazide followed by cyclization with 2-arylidenemalononitrile . Another study reported the synthesis of 5,6-dimethoxy-1-indanone from veratraldehyde through a series of reactions including reduction and cyclization, yielding a high total yield of 76.3% . These methods demonstrate the versatility of dimethoxy-indanone derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structures of the synthesized dimethoxy-indanone derivatives are confirmed using various spectroscopic techniques such as NMR, FTIR, and elemental analysis. For example, the structure of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one was confirmed by synthesis and degradation studies . Similarly, the structure of 1-alkyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium halide derivatives was confirmed using 1H and 13C NMR, FTIR spectroscopy, and CHN analysis .

Chemical Reactions Analysis

Dimethoxy-indanone derivatives undergo various chemical reactions, including aldol condensation, chlorination, and N-alkylation, to yield a diverse range of compounds with potential biological activities. For instance, the synthesis of acetylcholinesterase inhibitors involved an aldol condensation between 4-pyridinecarboxaldehyde and 5,6-dimethoxy-1-indanone, followed by N-alkylation . These reactions highlight the reactivity of the dimethoxy-indanone scaffold and its utility in generating pharmacologically relevant molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxy-indanone derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their biological activity and pharmacokinetic profiles. For example, the introduction of lipophilic substituents on the (E)-2-benzylidene moiety of dimethoxy-indanones has been shown to enhance cytotoxic effects, suggesting the importance of hydrophobic interactions in their mechanism of action . Additionally, the solubility, stability, and reactivity of these compounds can be tailored through synthetic modifications, which is essential for their potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Medizin: Behandlung der Alzheimer-Krankheit

4,5-Dimethoxy-1-indanon: ist strukturell mit Verbindungen verwandt, die vielversprechend bei der Behandlung neurodegenerativer Erkrankungen, insbesondere der Alzheimer-Krankheit (AD), sind. Es ist eng verwandt mit der Struktur von Donepezil, einem bekannten Acetylcholinesterase-Inhibitor, der bei der AD-Behandlung eingesetzt wird . Der Indanon-Rest, der in Donepezil vorhanden ist, ist für seine biologische Aktivität entscheidend, was darauf hindeutet, dass This compound als wertvolles Gerüst für die Entwicklung neuer therapeutischer Mittel zur Behandlung von AD dienen könnte.

Organische Synthese: Biologische Aktivität

In der organischen Synthese dient This compound als vielseitiges Zwischenprodukt. Es wurde bei der Synthese von Verbindungen mit einer breiten Palette biologischer Aktivitäten verwendet, darunter antivirale, entzündungshemmende, schmerzlindernde, antimalaria-, antibakterielle und krebshemmende Eigenschaften . Seine Derivate werden auch zur Behandlung von Herz-Kreislauf-Erkrankungen und als potenzielle Insektizide, Fungizide und Herbizide untersucht.

Materialwissenschaft: Polymerisationskatalysatoren

Die Indanon-Derivate, einschließlich This compound, finden Anwendung als Liganden in olefinischen Polymerisationskatalysatoren . Diese Katalysatoren sind unerlässlich bei der Herstellung verschiedener Polymere mit spezifischen Eigenschaften, was die Bedeutung der Verbindung in der Materialwissenschaft und in industriellen Anwendungen zeigt.

Analytische Chemie: Chemische Analyse

This compound: kann in der analytischen Chemie als Standard- oder Referenzverbindung verwendet werden. Seine klar definierte Struktur und Eigenschaften, wie Schmelzpunkt und Molekulargewicht, machen es geeignet, um Instrumente zu kalibrieren und analytische Methoden zu validieren .

Pharmakologie: Arzneimittelsynthese

In der Pharmakologie ist This compound ein synthetisches Zwischenprodukt, das bei der Synthese verschiedener pharmakologisch aktiver Moleküle verwendet wird. Seine Modifikationen führen zu Verbindungen mit erhöhter Aktivität und Spezifität und tragen zur Entwicklung neuer Medikamente bei .

Umweltwissenschaften: Umweltfreundliche Synthese

Die Synthese von This compound und seinen Derivaten kann so optimiert werden, dass sie umweltfreundlicher ist. Durch die Reduzierung des Einsatzes gefährlicher Chemikalien und die Minimierung von Abfällen kann die Produktion den Prinzipien der grünen Chemie entsprechen und somit umweltverträglich sein .

Safety and Hazards

In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water. Do not induce vomiting .

Zukünftige Richtungen

1-indanone derivatives, including 4,5-Dimethoxy-1-indanone, have been widely used in medicine, agriculture, and natural product synthesis . They have shown potential as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds . Moreover, they can be used in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides . Therefore, the future directions of 4,5-Dimethoxy-1-indanone could include further exploration of these applications.

Wirkmechanismus

Target of Action

Indanone derivatives have been widely used in medicine, agriculture, and natural products synthesis . They have shown biological activity and have been used as antiviral, antibacterial agents, anticancer drugs, pharmaceuticals used in Alzheimer’s disease treatment, cardiovascular drugs, insecticides, fungicides, herbicides, and non-nucleoside, low molecular drugs for hepatitis C treatment .

Mode of Action

It’s known that the compound undergoes an unusual transformation under catalytic reaction conditions (acid treatment), yielding exclusively 4,5-dimethoxy-2-indanone . A plausible mechanism for the rearrangement is discussed .

Biochemical Pathways

Indanone derivatives have been found to interact with adrenergic receptors, which are metabotropic receptors located on cell membranes and stimulated by catecholamines, especially adrenaline and noradrenaline .

Result of Action

Indanone derivatives have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects .

Action Environment

It’s known that the compound is a solid with a melting point of 73-77 °c , suggesting that it may be stable under a wide range of environmental conditions.

Eigenschaften

IUPAC Name |

4,5-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h4,6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQODIRIVQXQUFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286605 | |

| Record name | 4,5-dimethoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6342-80-9 | |

| Record name | 4,5-Dimethoxy-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6342-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 46649 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6342-80-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dimethoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was the formation of 4,5-dimethoxy-2-indanone confirmed in the study?

A2: The researchers confirmed the identity of the unusual rearrangement product, 4,5-dimethoxy-2-indanone, through a combination of analytical techniques. These included infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and elemental analysis []. These methods provided compelling evidence for the structural assignment of the rearranged product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)